APJ Receptor Antagonist Potency and AT1 Selectivity Profile: 2-Cl-5-NO2 vs. ML221 (4-NO2) in β-Arrestin Recruitment Assay
In a direct head-to-head comparison within the same β-arrestin recruitment assay in CHO-K1 cells, the target compound (2-Cl-5-NO2) exhibited an APJ IC50 of 51.00 ± 4.07 μM and an AT1 IC50 of 60.10 ± 1.35 μM, yielding an APJ/AT1 selectivity ratio of approximately 1.18—essentially non-selective dual receptor engagement [1]. In contrast, the clinical candidate analog ML221 (4-NO2, CAS 877636-42-5) displayed an APJ IC50 of 1.75 ± 0.19 μM and AT1 IC50 >79 μM, with a selectivity index exceeding 45 [1]. The 29-fold difference in APJ potency and the complete divergence in AT1 selectivity constitute a fundamental pharmacological differentiation that cannot be bridged by dose adjustment alone [1].
| Evidence Dimension | APJ receptor functional antagonism (β-arrestin recruitment) and AT1 selectivity |
|---|---|
| Target Compound Data | APJ IC50 = 51.00 ± 4.07 μM; AT1 IC50 = 60.10 ± 1.35 μM; Selectivity ratio ≈ 1.18 |
| Comparator Or Baseline | ML221 (4-NO2, CAS 877636-42-5): APJ IC50 = 1.75 ± 0.19 μM; AT1 IC50 > 79 μM; Selectivity index > 45 |
| Quantified Difference | ML221 is 29.1-fold more potent at APJ (51.00 / 1.75); target compound shows >38-fold lower AT1 selectivity (ratio 1.18 vs. >45) |
| Conditions | β-Arrestin recruitment assay; APJ and AT1 receptors expressed in CHO-K1 cells; inhibition of apelin-13-induced response after 90 min; n=4 replicates; data from Table 1 of Maloney et al. (2012) |
Why This Matters
For research applications requiring simultaneous engagement of both APJ and AT1 receptors—such as cardiovascular crosstalk studies or dual-pathway inhibition screens—this compound provides a unique pharmacological tool that ML221 cannot substitute.
- [1] Maloney PR, Khan P, Hedrick M, et al. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorg Med Chem Lett. 2012;22(21):6656-6660. doi:10.1016/j.bmcl.2012.08.105. Table 1, Entry 21 (2-Cl-5-NO2) vs. Entry 6 (ML221). View Source
